molecular formula C21H19FN2O6S B301778 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B301778
M. Wt: 446.5 g/mol
InChI Key: ORKPWFBDNWEFJZ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide, also known as TTA-A2, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and effects have been extensively researched.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation. 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has been shown to activate PPARγ, leading to the upregulation of various target genes involved in lipid metabolism, anti-inflammatory responses, and cell proliferation.
Biochemical and Physiological Effects:
2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide in lab experiments is its high potency and specificity for PPARγ activation. This allows for precise investigation of the effects of PPARγ activation on various biological processes. However, one limitation of using 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide is its potential toxicity, which must be carefully monitored in experimental settings.

Future Directions

There are several future directions for research on 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into the mechanisms underlying 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide's anti-inflammatory and anti-cancer effects may lead to the development of novel therapeutics for these conditions.

Synthesis Methods

2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2-fluoro-N-(2-hydroxyphenyl)acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has been used in various studies to investigate the mechanisms underlying these effects, and its potential use in the treatment of various diseases has been explored.

properties

Product Name

2-[2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

Molecular Formula

C21H19FN2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H19FN2O6S/c1-28-12-8-16(29-2)13(17(9-12)30-3)10-18-20(26)24(21(27)31-18)11-19(25)23-15-7-5-4-6-14(15)22/h4-10H,11H2,1-3H3,(H,23,25)/b18-10-

InChI Key

ORKPWFBDNWEFJZ-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

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